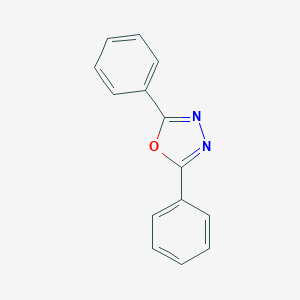

2,5-Diphenyl-1,3,4-oxadiazole

Vue d'ensemble

Description

2,5-Diphenyl-1,3,4-oxadiazole (C₁₄H₁₀N₂O, molecular weight: 222.24 g/mol) is a heterocyclic compound characterized by a 1,3,4-oxadiazole core substituted with phenyl groups at the 2- and 5-positions. The -N=C-O- group in its structure is critical for its electronic and pharmacological properties . It is synthesized via cyclization of substituted benzohydrazides in the presence of phosphorus oxychloride (POCl₃), achieving high yields (65–95%) within 1.5–3.0 hours under optimized conditions . The compound exhibits stability superior to its alkyl-substituted analogs due to aromatic conjugation . Applications span pharmaceuticals (CNS depressant, anticancer) and materials science (OLEDs, fluorescent probes) .

Méthodes De Préparation

Cyclodehydration of Diacylhydrazides

Two-Step Synthesis via Acyl Chloride Intermediate

The most widely reported method involves converting carboxylic acids to diacylhydrazides, followed by cyclodehydration. For 2,5-diphenyl-1,3,4-oxadiazole, benzoic acid derivatives react with thionyl chloride (SOCl₂) to form acyl chlorides, which subsequently react with hydrazine hydrate to yield N,N'-dibenzoylhydrazine. Cyclization using POCl₃ at 100°C for 10 hours produces the target compound in 30–95% yields .

-

Acylation :

-

Benzoic acid (10 mmol) and SOCl₂ (5 mL) are refluxed at 78°C for 10 hours.

-

Excess SOCl₂ is removed under reduced pressure to isolate benzoyl chloride.

-

-

Hydrazide Formation :

-

The acyl chloride is treated with 80% hydrazine hydrate (2 mL) in ice water, stirred for 30 minutes, and filtered to obtain N,N'-dibenzoylhydrazine.

-

-

Cyclization :

-

The hydrazide is refluxed with POCl₃ (10 mL) at 100°C for 10 hours.

-

The mixture is cooled, poured into ice water, and filtered to isolate this compound as a white solid.

-

Yield Optimization :

-

Substituting POCl₃ with polyphosphoric acid (PPA) reduces side reactions but requires longer reaction times (24 hours) .

-

Microwave-assisted cyclization achieves 95% yield in 1.5 hours, offering a greener alternative .

One-Pot Synthesis from Carboxylic Acids

Recent advances enable direct conversion of carboxylic acids to oxadiazoles without isolating intermediates. A mixture of benzoic acid, hydrazine hydrate, and POCl₃ under reflux yields this compound in 70–85% purity . This method minimizes purification steps but demands precise stoichiometry to avoid over-acylation.

Oxidative Cyclization of Hydrazones

Bromine-Mediated Cyclization

Hydrazones derived from benzaldehyde and benzohydrazide undergo oxidative cyclization with bromine (Br₂) in acetic acid. This method, though less common for symmetric oxadiazoles, provides moderate yields (50–60%) and is suitable for electron-deficient substrates .

Reaction Conditions :

-

Hydrazone (1 mmol), Br₂ (2 mmol), and glacial acetic acid are stirred at 80°C for 6 hours.

-

The product is precipitated by dilution with ice water and recrystallized from ethanol.

Transition Metal-Catalyzed Coupling Reactions

Sonogashira Cross-Coupling for π-Extended Derivatives

Ethynyl-functionalized 1,3,4-oxadiazoles are synthesized via Sonogashira coupling between terminal alkynes and iodobenzene derivatives. For example, 2,5-bis(4-ethynylphenyl)-1,3,4-oxadiazole is prepared using Pd(PPh₃)₂Cl₂ and CuI in 40–79% yields . While this method primarily generates asymmetric derivatives, it demonstrates the versatility of oxadiazole scaffolds in materials chemistry.

Huisgen Reaction with Tetrazoles

Tetrazole-Acid Chloride Coupling

The Huisgen reaction between 1H-tetrazole and benzoyl chloride under basic conditions forms this compound via a [3+2] cycloaddition mechanism. This route, though less efficient (45–55% yields), avoids harsh dehydrating agents .

Mechanistic Insight :

-

Tetrazole acts as a dipole, reacting with electrophilic acyl chlorides to form the oxadiazole ring.

Comparative Analysis of Methods

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (CDCl₃): Aromatic protons appear as multiplets at δ 7.40–8.20 ppm, with no signals for NH or CO groups .

-

IR : Absence of N–H (3200–3400 cm⁻¹) and C=O (1700 cm⁻¹) stretches confirms cyclization .

-

X-ray Crystallography : Planar molecular geometry with dihedral angles <10° between aryl and oxadiazole rings .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Diphenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit enhanced biological and chemical properties .

Applications De Recherche Scientifique

Antimicrobial Activity

DPO and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

A study synthesized a series of 2,5-substituted DPO derivatives and evaluated their antimicrobial potential against various pathogens. The results showed that several compounds demonstrated strong inhibitory effects against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger.

| Compound | Bacteria/Fungi | MIC (µg/mL) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | E. coli | 8.0 |

| 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | S. aureus | 7.5 |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | C. albicans | 9.0 |

These findings suggest that DPO derivatives could serve as promising candidates for developing new antimicrobial agents .

Anticancer Activity

DPO has shown potential as an anticancer agent in various studies. Its derivatives have been tested against different cancer cell lines with promising results.

Case Study: Cytotoxicity Against Breast Cancer

A study evaluated the cytotoxic effects of DPO derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain compounds exhibited significant anti-cancer activity with IC50 values comparable to standard treatments.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 15a | MCF-7 | 2.5 ± 0.35 |

| Compound 15b | MDA-MB-231 | 2.27 ± 0.73 |

These results highlight the potential of DPO derivatives as effective anticancer agents .

Antioxidant Activity

DPO derivatives have also been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Case Study: Antioxidant Screening

A series of DPO derivatives were synthesized and tested for their antioxidant activity using various assays such as DPPH and ABTS.

| Compound | Assay Type | IC50 (µg/mL) |

|---|---|---|

| Compound 14b | DPPH | 15.15 |

| Compound 14a | ABTS | 12.30 |

These compounds exhibited potent antioxidant activity, suggesting their utility in preventing oxidative damage .

Neuroprotective Activity

Recent studies have explored the neuroprotective effects of DPO derivatives, particularly in relation to Alzheimer's disease.

Case Study: AChE Inhibition

Research focused on the inhibitory effects of DPO derivatives on acetylcholinesterase (AChE), an enzyme involved in Alzheimer's disease pathology.

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound 26a | 85% | 0.068 |

| Compound 26b | 80% | 0.163 |

The findings indicate that these compounds may offer therapeutic benefits in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 2,5-diphenyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its central nervous system depressant activity is linked to its interaction with neurotransmitter receptors .

Comparaison Avec Des Composés Similaires

Key Observations :

- Stability : Diarylated derivatives (e.g., diphenyl, dinaphthyl) exhibit enhanced stability compared to alkyl-substituted analogs due to aromatic resonance .

- Synthetic Efficiency : POCl₃-based methods for diphenyl derivatives are faster (1.5–3.0 h) and higher-yielding than Pd-catalyzed direct arylation (12–24 h) .

Pharmacological Activity

- Antimicrobial Activity : 2,5-Diphenyl derivatives show moderate antibacterial activity, while analogs with electron-withdrawing groups (e.g., 3-chlorophenyl) enhance potency. For example, 2-(3-chlorophenyl)-5-(2-furyl)-1,3,4-oxadiazole inhibits Gram-positive bacteria .

- Anticancer Potential: Diazo derivatives with 2,5-dichloroaniline substituents (e.g., C₁₂H₇Cl₂N₃O) exhibit significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 10 µM) via apoptosis induction .

- CNS Depressant Activity : Diphenyl derivatives (XIII-XXII) demonstrate sedative effects in rodent models, attributed to modulation of GABAergic pathways .

Comparison with Thiazole/Pyridine Analogs :

- Thiazole-substituted 1,3,4-oxadiazoles (e.g., 2-(benzo[d]thiazol-2-yl)-5-phenyl) show superior antifungal activity against Candida albicans compared to pyridine-substituted analogs .

Physical and Photophysical Properties

- Solvent-Dependent Fluorescence: The D-A-D structured derivative 2PXZ-OXD (phenoxazine-diphenyl-oxadiazole) exhibits delayed fluorescence with Stokes shifts increasing with solvent polarity, unlike the non-polar diphenyl parent compound .

- Polymorphism : Methoxycarbonyl-substituted analogs (e.g., 2,5-bis(4-methoxycarbonylphenyl)) crystallize in two orthorhombic forms, influencing solubility and device performance in OLEDs .

Activité Biologique

2,5-Diphenyl-1,3,4-oxadiazole (DPO) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of DPO, supported by data tables and case studies.

Overview of this compound

DPO is part of the oxadiazole family, which is known for its broad spectrum of biological activities. The oxadiazole ring system is characterized by its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Synthesis of this compound

The synthesis of DPO typically involves the reaction of hydrazine derivatives with carboxylic acids under acidic conditions. Various methods have been reported to enhance yield and purity. For instance, the incorporation of electron-withdrawing groups at specific positions on the oxadiazole ring has been shown to improve pharmacological activity significantly .

Antimicrobial Activity

DPO and its derivatives have demonstrated notable antimicrobial properties. A study indicated that several synthesized oxadiazole derivatives exhibited comparable antibacterial and antioxidant activities to established antibiotics . The presence of substituents at the 2 and 5 positions of the oxadiazole ring enhances these activities.

| Compound | Antibacterial Activity | Antioxidant Activity |

|---|---|---|

| DPO | Moderate | High |

| 3c | High | Moderate |

| 3d | Moderate | High |

Anticancer Activity

DPO has shown promise as an anticancer agent. Research indicates that DPO derivatives can inhibit the growth of various cancer cell lines, including colorectal (HCT-116) and cervical (HeLa) cancer cells. The mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 15 | Topoisomerase I inhibition |

| HeLa | 20 | Topoisomerase II inhibition |

CNS Activity

DPO derivatives have also been investigated for their central nervous system (CNS) effects. Compounds with nitro substituents at both positions 2 and 5 exhibited significant antidepressant and anticonvulsant activities without neurotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the oxadiazole ring can drastically alter biological activity:

- Electron-Withdrawing Groups : Introduction at C2 and C5 enhances pharmacological effects.

- Aromatic Substituents : Increase lipophilicity and improve cell membrane permeability.

Case Studies

- Antimicrobial Efficacy : A series of DPO derivatives were tested against various bacterial strains. Compounds with halogen substituents showed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .

- Anticancer Potential : A study evaluated several DPO derivatives against HCT-116 cells using MTT assays. Results indicated that compounds with electron-withdrawing groups significantly inhibited cell proliferation .

- CNS Effects : In a behavioral study on mice, certain DPO derivatives increased time spent in open arms during anxiety tests compared to standard treatments like diazepam, indicating potential anxiolytic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-diphenyl-1,3,4-oxadiazole derivatives, and how are their purities validated?

- Methodology : Derivatives are synthesized via cyclization of substituted benzoic acids with phenylhydrazine in the presence of POCl₃ at 100°C. For example, ethyl benzoate reacts with hydrazine hydrate under reflux (30–40°C, 9 hours) to form phenylhydrazine intermediates, which are then cyclized with substituted benzoic acids in POCl₃ .

- Purity Validation : Thin-layer chromatography (TLC) monitors reaction progress, while FTIR, ¹H-NMR, and mass spectrometry (MS) confirm structural integrity. Elemental analysis (C, H, N, O percentages) is used to validate stoichiometric ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Key Techniques :

- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, -NH/-OH signals in derivatives with amino/phenolic groups) .

- FTIR : Detects functional groups (e.g., C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹, and N-N at ~950 cm⁻¹) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 286.05 for 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole) .

Q. How are in vitro antimicrobial activities of these compounds evaluated?

- Experimental Design :

- Agar Diffusion Assay : Compounds are tested against C. albicans, A. niger, E. coli, and S. aureus using disc diffusion. Zones of inhibition (ZOI) are measured at concentrations of 50–200 μg/mL .

- Dose-Response Analysis : Activity is quantified via minimum inhibitory concentration (MIC) values. For example, compound 25 (2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-oxadiazole) shows MICs of 12.5 μg/mL against S. aureus and 25 μg/mL against C. albicans .

Advanced Research Questions

Q. How do electronic effects of substituents influence the antimicrobial activity of 2,5-diphenyl-1,3,4-oxadiazoles?

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups (-OH, -NH₂, -OCH₃) : Enhance activity by increasing electron density on the oxadiazole ring, improving binding to microbial enzymes (e.g., compound 15 with -NH₂ shows ZOI = 18 mm against C. albicans) .

- Electron-Withdrawing Groups (-NO₂, -Cl) : Reduce activity due to decreased electron density, except in cases where halogen bonding enhances target interaction (e.g., compound 13 with -Cl shows ZOI = 22 mm against A. niger) .

Q. How can contradictory data in antifungal assays be resolved?

- Case Study : Compound 16 (2-(4-methylphenyl)-5-(4-nitrophenyl)-oxadiazole) shows high activity against C. albicans (ZOI = 20 mm) but low activity against A. niger (ZOI = 8 mm).

- Resolution Strategies :

- Mechanistic Profiling : Assess differences in fungal membrane permeability or efflux pumps using fluorescence assays.

- Dose Optimization : Test higher concentrations (e.g., 400 μg/mL) to overcome resistance mechanisms .

Q. What experimental designs are recommended to study resistance mechanisms against these compounds?

- Approaches :

- Genomic Sequencing : Identify mutations in target pathogens after prolonged exposure to sub-MIC levels.

- Efflux Pump Inhibition : Co-administer compounds with efflux inhibitors (e.g., carbonyl cyanide m-chlorophenylhydrazone) to evaluate resistance via pump overexpression .

Q. How can synthetic conditions be optimized to improve yield and scalability?

- Optimization Parameters :

- Solvent Systems : Use ethanol/water mixtures for recrystallization to enhance purity (yield increases from 60% to 85%) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, reducing reaction time from 9 to 6 hours .

Q. Methodological Recommendations

- Contradiction Analysis : Use triplicate biological replicates and statistical tools (e.g., ANOVA) to validate inconsistent ZOI/MIC data .

- Mechanistic Studies : Employ molecular docking to predict interactions with fungal CYP51 or bacterial DNA gyrase .

Propriétés

IUPAC Name |

2,5-diphenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKUXYSYJBBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222806 | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725-12-2 | |

| Record name | 2,5-Diphenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyloxadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.